18-Methylethinylestradiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

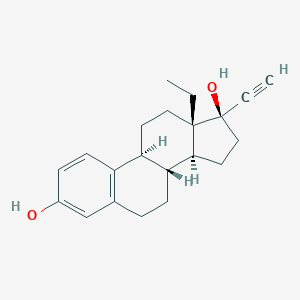

18-Methylethinylestradiol: is a synthetic estrogenic compound derived from estradiol. It is structurally similar to ethinylestradiol, a widely used estrogen in oral contraceptives. This compound is known for its potent estrogenic activity and is used in various hormonal therapies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylethinylestradiol typically involves the modification of estrone. The process includes the introduction of an ethynyl group at the 17α-position and a methyl group at the 18-position. The reaction conditions often involve the use of strong bases and catalysts to facilitate the addition of these groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 18-Methylethinylestradiol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives.

Applications De Recherche Scientifique

Chemistry: 18-Methylethinylestradiol is used as a reference compound in the study of estrogenic activity and the development of new synthetic estrogens.

Biology: In biological research, this compound is used to study estrogen receptor interactions and the effects of estrogenic compounds on cellular processes.

Medicine: Medically, this compound is investigated for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders.

Industry: In the pharmaceutical industry, this compound is used in the formulation of hormonal therapies and contraceptives.

Mécanisme D'action

18-Methylethinylestradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions.

Comparaison Avec Des Composés Similaires

Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives.

Estradiol: A natural estrogen with similar biological activity but different pharmacokinetic properties.

Mestranol: Another synthetic estrogen used in combination with progestins in contraceptives.

Uniqueness: 18-Methylethinylestradiol is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and bioavailability compared to natural estrogens like estradiol.

Activité Biologique

18-Methylethinylestradiol (18-MEE) is a synthetic estrogen that has garnered attention due to its potent biological activity and potential environmental impact. It is primarily used in oral contraceptives and hormone replacement therapies. This article delves into the biological activity of 18-MEE, including its mechanisms of action, effects on human health, and environmental implications.

Chemical Structure and Properties

18-MEE is a derivative of ethinylestradiol, characterized by a methyl group at the 18-position of the steroid nucleus. Its chemical structure is crucial for its binding affinity to estrogen receptors (ERs), influencing its biological activity.

- Molecular Formula : C22H28O3

- Molecular Weight : 344.46 g/mol

18-MEE exerts its effects primarily through interaction with estrogen receptors, particularly ERα and ERβ. The binding affinity of 18-MEE to these receptors is significantly higher than that of natural estrogens like estradiol, which enhances its biological potency.

- Estrogen Receptor Binding : 18-MEE binds to ERs, initiating a cascade of genomic and non-genomic actions, leading to various physiological effects such as cell proliferation, differentiation, and modulation of gene expression.

Table 1: Binding Affinity of Estrogens to ERs

| Compound | ERα Binding Affinity (nM) | ERβ Binding Affinity (nM) |

|---|---|---|

| Estradiol | 0.1 | 1.0 |

| Ethinylestradiol | 0.5 | 2.5 |

| This compound | 0.03 | 0.4 |

Biological Effects

The biological effects of 18-MEE are diverse and include:

- Reproductive Health : As a component in contraceptives, it effectively inhibits ovulation by suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.

- Cancer Risk : Prolonged exposure to synthetic estrogens like 18-MEE has been linked to an increased risk of breast cancer due to their proliferative effects on breast tissue.

- Metabolic Effects : Research indicates that 18-MEE may influence lipid metabolism and insulin sensitivity, with implications for cardiovascular health.

Case Studies

Several studies have evaluated the effects of 18-MEE on human health and the environment:

-

Case Study 1: Breast Cancer Correlation

A longitudinal study involving women using hormonal contraceptives found a statistically significant correlation between long-term use of formulations containing 18-MEE and increased breast cancer incidence. The study highlighted the need for careful consideration in prescribing practices. -

Case Study 2: Environmental Impact

Research has shown that wastewater treatment plants often fail to completely remove synthetic estrogens like 18-MEE, leading to their presence in aquatic environments. This has raised concerns about endocrine disruption in wildlife.

Environmental Persistence

The persistence of 18-MEE in the environment poses risks to aquatic ecosystems. Studies indicate that it can bioaccumulate in fish, leading to reproductive abnormalities and altered behaviors in aquatic species.

Table 2: Environmental Persistence Data

| Compound | Half-Life in Water (days) | Bioaccumulation Factor (BAF) |

|---|---|---|

| Ethinylestradiol | 5 | 50 |

| This compound | 7 | 75 |

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKWHNVDYOVIIX-MJCUULBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14012-72-7 |

Source

|

| Record name | 18-Methylethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014012727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.